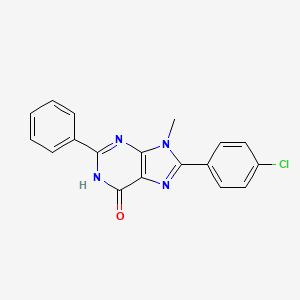

8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one

Description

Properties

CAS No. |

61080-65-7 |

|---|---|

Molecular Formula |

C18H13ClN4O |

Molecular Weight |

336.8 g/mol |

IUPAC Name |

8-(4-chlorophenyl)-9-methyl-2-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C18H13ClN4O/c1-23-16(12-7-9-13(19)10-8-12)20-14-17(23)21-15(22-18(14)24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22,24) |

InChI Key |

WIVLMANVBSPMGT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Formation

A common approach begins with 2,3-diaminomaleonitrile (DAMN) as a versatile precursor for purine ring synthesis. DAMN reacts with aryl isocyanates or substituted phenyl isocyanates to form ureic intermediates, which upon cyclization yield purine derivatives with substitution at the 2- and 9-positions.

Substitution at the 9-Position (Methylation)

Methylation at the 9-position is typically achieved by alkylation of the purine nitrogen using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

Introduction of the 2-Phenyl Group

The 2-phenyl substitution can be introduced via:

Cyclization and Purification

- Cyclization steps often involve heating the intermediates in the presence of triethyl orthoformate and acetic anhydride at elevated temperatures (around 140 °C) to promote ring closure and formation of the purine core.

- Purification is typically achieved by flash column chromatography on silica gel using gradients of ethyl acetate and hexanes or other suitable solvent systems.

Representative Synthetic Route (Summary Table)

Detailed Research Findings and Notes

- High Yield and Stereoselectivity: Methods involving carbamic acid ester intermediates and catalytic hydrogenation have been reported to yield purine derivatives with high stereochemical purity and yield.

- Microwave-Assisted Synthesis: Some purine derivatives have been synthesized via microwave irradiation, significantly reducing reaction times to minutes while maintaining good yields.

- Multicomponent Reactions: One-pot multicomponent reactions involving aminomalononitrile, triethyl orthoacetate, and aryl isocyanates have been successfully employed to streamline synthesis.

- Catalytic Systems: Palladium-catalyzed Suzuki coupling is a reliable method for introducing aryl groups at the 2-position of purines, allowing for diverse substitution patterns.

- Protecting Group Strategies: Boc-protected intermediates and subsequent deprotection steps are used to control amine functionality during synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 8-(2-Chlorophenyl) vs. 8-(4-Chlorophenyl) Analogs: Compounds 29–34 () feature an 8-(2-chlorophenyl) group, differing in the chloro substituent position. Example: Compound 29 (8-(2-chlorophenyl)) has a melting point of 189–190°C, while positional isomers with para-substituents (e.g., ) may exhibit higher melting points due to symmetry.

- 9-Substituents: The 9-methyl group in the target compound contrasts with 9-(4-chlorophenyl) groups in compounds 29–34 ().

Piperazine/Piperidine Modifications

- Piperazine Derivatives :

Compounds 29–34 () incorporate acetyl, trifluoroacetyl, or sulfonyl groups on the piperazine ring. These modifications influence lipophilicity and bioavailability. For instance, compound 34 (with a methylsulfonyl group) has a lower melting point (129–132°C) than acetylated analogs, suggesting reduced crystallinity . - Piperidine-Based Analogs :

Compounds 5–9 and 10–15 () replace piperazine with piperidine carboxamides. The target compound’s lack of a piperazine/piperidine moiety may limit its interaction with certain receptors (e.g., CB1) but enhance selectivity for other targets .

Pharmacological Profiles

- Cannabinoid Receptor Affinity: Piperazine/piperidine-substituted purines (e.g., compounds 10–15 in ) exhibit CB1 receptor antagonism with peripheral selectivity.

- Enzymatic Inhibition: Analogs with 6-amino groups (e.g., 8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine, ) may act as kinase inhibitors. The target compound’s ketone group at position 6 could confer distinct inhibitory properties .

Table 1: Key Properties of Selected Analogs

Biological Activity

8-(4-Chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one, also known by its CAS number 61080-65-7, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that purine derivatives often exhibit activity against various biological targets, including:

- Adenosine receptors : These receptors play critical roles in numerous physiological processes, including inflammation and cancer progression.

- Enzymatic inhibition : Certain studies have shown that purine derivatives can inhibit enzymes involved in nucleotide metabolism, which may contribute to their therapeutic effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 8-(4-chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one. Notably:

- Antibacterial Effects : The compound demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. The presence of the chlorophenyl group is hypothesized to enhance its bioactivity by facilitating interactions with microbial cell membranes.

Study on Antimicrobial Efficacy

A comprehensive study assessed the efficacy of various purine derivatives, including 8-(4-chlorophenyl)-9-methyl-2-phenyl-1H-purin-6(9H)-one. The results indicated that the compound exhibited broad-spectrum antimicrobial activity, which was attributed to the halogen substituents on the phenyl ring enhancing membrane permeability .

In Vivo Studies

In vivo studies have illustrated the potential of this compound as an anti-inflammatory agent. Animal models treated with this purine derivative showed reduced inflammatory markers and improved clinical scores in models of induced inflammation .

Q & A

Q. What analytical methods ensure purity and stability in long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.